

The Selectivity Profile of 6H05 TFA: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6H05 TFA
Cat. No.: B10761728

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Abstract

6H05 TFA is a pioneering, selective, and allosteric inhibitor of the oncogenic KRAS(G12C) mutant. This document provides a comprehensive technical overview of the selectivity profile of 6H05, detailing its mechanism of action, known selectivity data, and the experimental protocols used for its characterization. As an early disulfide fragment, extensive selectivity screening data for 6H05 against broad panels of off-targets is not publicly available. Therefore, this guide focuses on its well-documented selectivity for its primary target and outlines the methodologies that form the basis for characterizing such inhibitors. Allosteric inhibitors that exploit the mutant cysteine of KRAS(G12C) represent a significant breakthrough in targeting a previously "undruggable" oncogene. 6H05 was instrumental in the validation of a novel allosteric regulatory site, paving the way for the development of clinically approved KRAS(G12C) inhibitors.

Introduction

Somatic mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers and have long been associated with poor prognoses.^{[1][2]} The glycine-to-

cysteine substitution at codon 12 (G12C) is a common KRAS mutation, particularly in non-small cell lung cancer.[3] For decades, direct inhibition of KRAS was considered an insurmountable challenge due to its picomolar affinity for GTP/GDP and the absence of apparent allosteric binding sites.[1]

The discovery of 6H05 as part of a disulfide-fragment-based screening effort represented a landmark achievement in this field.[2] This molecule demonstrated that it is possible to selectively target the KRAS(G12C) mutant by forming a covalent bond with the mutant cysteine residue. This interaction occurs in a previously uncharacterized allosteric pocket, designated as the Switch-II pocket (S-IIP). By binding to this site, 6H05 locks the KRAS(G12C) protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling.

This guide summarizes the known selectivity of **6H05 TFA**, provides detailed experimental protocols for key assays, and illustrates the relevant biological pathways and experimental workflows.

Selectivity Profile of 6H05 TFA

As an initial fragment hit, 6H05 was primarily evaluated for its selectivity against wild-type KRAS and the highly homologous HRAS protein carrying the same G12C mutation. A broad-spectrum selectivity profile against a wider panel of kinases and other off-targets is not available in published literature. The known selectivity is summarized in the table below.

Target Protein	Percent Modification	Selectivity vs. WT KRAS	Reference
KRAS(G12C)	94 ± 1%	Selective	****
Wild-Type KRAS	Not Detected	-	
HRAS(G12C)	Modified (degree not specified)	Not Applicable	

Key Findings:

- Mutant Specificity: 6H05 demonstrates high selectivity for the G12C mutant of KRAS.

- **Covalent Modification:** The interaction is covalent, relying on the nucleophilicity of the mutant cysteine residue.
- **No Wild-Type Inhibition:** No binding to wild-type KRAS was detected, highlighting the specificity of the interaction.
- **Homologue Interaction:** 6H05 also modifies the G12C mutant of the closely related HRAS protein.

Mechanism of Action

6H05 is an allosteric inhibitor that functions by:

- **Covalent Binding:** It forms an irreversible disulfide bond with the thiol group of the cysteine residue at position 12 of the mutant KRAS protein.
- **Allosteric Pocket:** The binding occurs in a novel pocket located beneath the effector-binding switch-II region (S-IIP).
- **Conformational Disruption:** This binding event disrupts the conformation of both switch-I and switch-II, regions critical for effector protein interactions (e.g., RAF kinases).
- **GDP-State Stabilization:** The inhibitor-bound state subverts the natural nucleotide preference of KRAS, favoring the GDP-bound (inactive) state over the GTP-bound (active) state.
- **Inhibition of Downstream Signaling:** By locking KRAS(G12C) in an inactive conformation, 6H05 prevents the engagement of downstream effector proteins, thereby inhibiting oncogenic signaling pathways such as the MAPK/ERK pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity and mechanism of action of 6H05 and similar KRAS(G12C) inhibitors.

Disulfide Fragment Screening via Mass Spectrometry

This protocol identifies fragments that covalently bind to the target protein.

- Objective: To screen a library of disulfide-containing fragments for covalent binding to KRAS(G12C).
- Principle: Intact protein mass spectrometry is used to detect the mass shift that occurs when a fragment forms a disulfide bond with the protein.
- Materials:
 - Purified, recombinant KRAS(G12C) and wild-type KRAS proteins.
 - Disulfide fragment library (e.g., 480 compounds).
 - Reaction Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂).
 - Reducing agent (e.g., TCEP).
 - Liquid chromatography-mass spectrometry (LC-MS) system.
- Procedure:
 - Protein Preparation: Prepare KRAS(G12C) and wild-type KRAS in the reaction buffer.
 - Fragment Incubation: Incubate the protein with individual or pooled disulfide fragments at a defined concentration (e.g., 100 μM) for a specified time (e.g., 1-2 hours) at room temperature.
 - Quenching (Optional): The reaction can be quenched by adding a reducing agent.
 - LC-MS Analysis: Analyze the samples using LC-MS to separate the protein from unbound fragments and determine the mass of the protein.
 - Data Analysis: Deconvolute the mass spectra to identify the molecular weight of the protein. A mass increase corresponding to the molecular weight of a fragment indicates covalent binding. Calculate the percentage of modified protein.

Nucleotide Affinity Assay

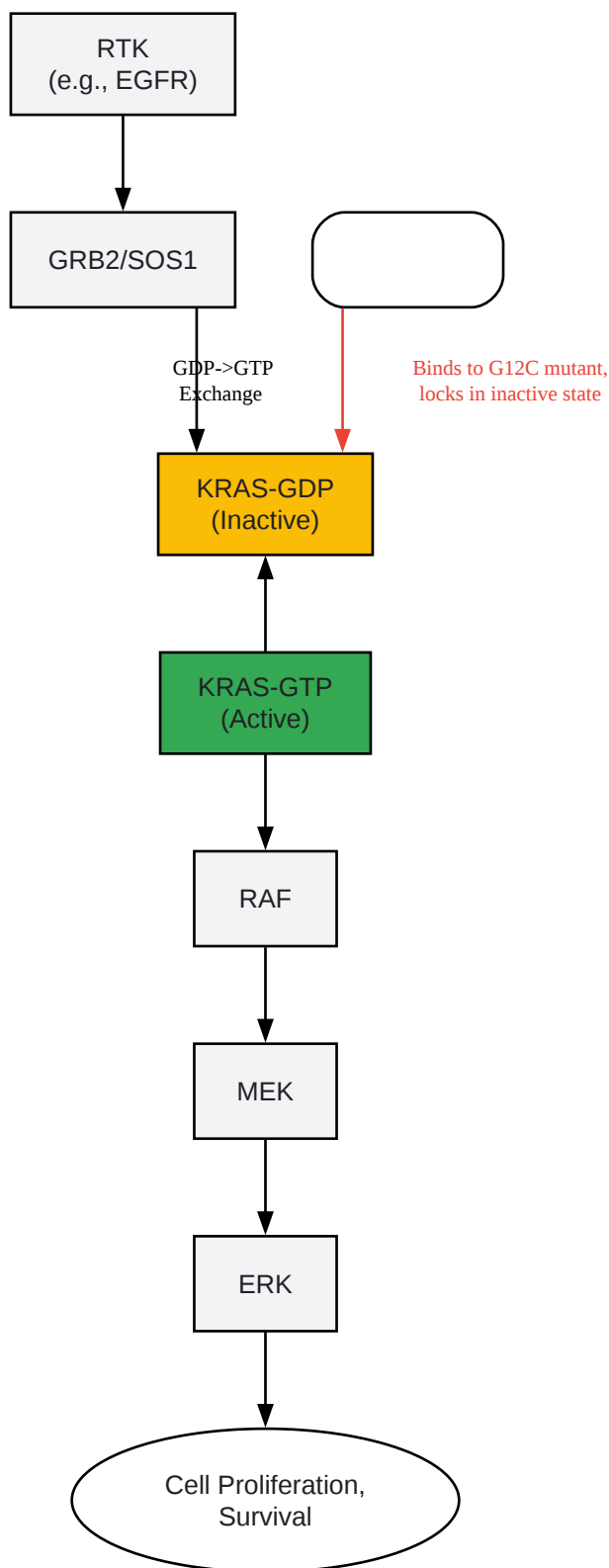
This assay determines how the inhibitor affects the affinity of KRAS(G12C) for GDP versus GTP.

- Objective: To measure the relative affinity of GDP and GTP for inhibitor-bound KRAS(G12C).
- Principle: A fluorescently labeled GDP analog (mant-dGDP) is displaced by unlabeled GDP or GTP. The change in fluorescence is monitored to determine the relative affinity.
- Materials:
 - Purified, recombinant KRAS(G12C) protein.
 - **6H05 TFA** or other test compounds.
 - mant-dGDP (2'-deoxy-3'-O-(N-methylanthraniloyl) guanosine 5'-diphosphate).
 - Unlabeled GDP and GTP.
 - Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂).
 - EDTA to facilitate nucleotide exchange.
 - Fluorescence plate reader.
- Procedure:
 - Protein-Inhibitor Incubation: Incubate KRAS(G12C) with a saturating concentration of **6H05 TFA** to ensure complete modification.
 - Loading with mant-dGDP: Load the inhibitor-bound protein with mant-dGDP in the presence of EDTA.
 - Nucleotide Competition: In a multi-well plate, add the mant-dGDP-loaded protein to wells containing a range of concentrations of unlabeled GDP or GTP.
 - Fluorescence Measurement: Monitor the decrease in mant fluorescence over time as the labeled nucleotide is displaced.

- Data Analysis: Plot the fluorescence signal against the concentration of the competing nucleotide and fit the data to determine the IC₅₀ for displacement. The relative affinity is calculated from the ratio of the IC₅₀ values for GTP and GDP.

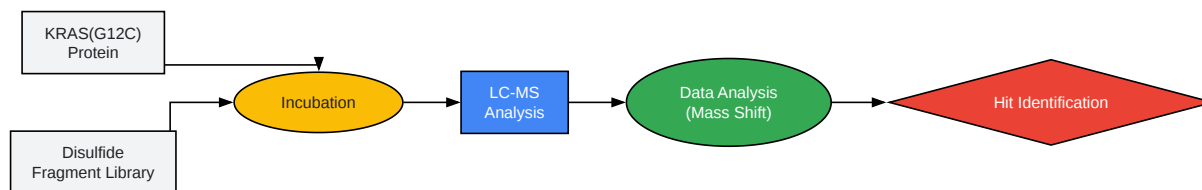
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS signaling pathway and the experimental workflows described.



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Caption: KRAS(G12C) signaling pathway and the point of inhibition by **6H05 TFA**.



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Caption: Workflow for disulfide fragment screening by mass spectrometry.

Conclusion

6H05 TFA was a foundational tool compound that validated a novel strategy for targeting the previously intractable KRAS(G12C) oncoprotein. Its high selectivity for the mutant over the wild-type protein, achieved through covalent modification of an allosteric site, provided a clear path for the development of potent and clinically effective inhibitors. While a comprehensive selectivity profile of 6H05 is not publicly available, the detailed analysis of its on-target activity and mechanism of action underscores the power of fragment-based screening in discovering new therapeutic modalities. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this important class of targeted cancer therapies.

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